Technical Masterclass: 7-Bromo-1H-indole-5-carboxylic Acid
Technical Masterclass: 7-Bromo-1H-indole-5-carboxylic Acid
A Strategic Guide for Medicinal Chemistry & Drug Discovery
Executive Summary: The "Privileged" Scaffold
In the landscape of modern drug discovery, 7-bromo-1H-indole-5-carboxylic acid (CAS 1360950-90-8) represents a high-value "privileged structure." Unlike simple indoles, this specific substitution pattern offers a unique orthogonal reactivity profile. The C7-bromine serves as a pre-installed handle for cross-coupling reactions (Suzuki, Buchwald) to access hydrophobic pockets, while the C5-carboxylic acid provides a vector for solubility-enhancing groups or hydrogen-bonding motifs critical for kinase hinge binding.
This guide moves beyond basic properties to provide a mechanistic and practical roadmap for utilizing this scaffold in the synthesis of bioactive small molecules, particularly kinase inhibitors and antiviral agents.
Physicochemical Profile
Understanding the "hard" data is prerequisite to successful reaction planning. The electron-withdrawing nature of the bromine at C7 and the carboxyl at C5 significantly alters the electronics of the indole ring compared to the parent heterocycle.
| Property | Value / Characteristic | Impact on Reactivity |
| CAS Number | 1360950-90-8 | Unique identifier for sourcing. |
| Molecular Formula | C₉H₆BrNO₂ | MW: 240.05 g/mol .[1] |
| Appearance | Off-white to pale yellow solid | Color changes often indicate oxidation to quinoidal species. |
| pKa (Carboxyl) | ~3.9 - 4.1 (Predicted) | Slightly more acidic than benzoic acid due to the indole core's electronics. |
| pKa (Indole NH) | ~15.5 - 16.0 | The C7-Br (inductive withdrawal) increases N-H acidity slightly, facilitating deprotonation. |
| Solubility | Low in Water; High in DMSO, DMF, THF | Requires polar aprotic solvents for most transformations. |
| Electronic State | Electron-deficient Indole | C3-electrophilic substitution is sluggish; N1-alkylation is enhanced. |
Strategic Synthesis: Accessing the Core
While commercial sources exist, "in-house" synthesis is often required for isotopic labeling or scale-up. The most regioselective route to the 7-bromo-5-carboxy pattern avoids the ambiguity of Fischer indole cyclization by utilizing the Leimgruber-Batcho or Bartoli indole synthesis strategies starting from polysubstituted benzenes.
Recommended Route: Modified Leimgruber-Batcho
This route ensures the correct placement of the bromine atom relative to the nitrogen.
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Precursor: Methyl 3-bromo-4-methyl-5-nitrobenzoate.
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Step 1 (Enamine Formation): Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF at 110°C.
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Step 2 (Reductive Cyclization): Reduction of the nitro group (using Zn/AcOH or H₂/Pd-C) triggers spontaneous cyclization to the indole.
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Step 3 (Hydrolysis): LiOH/THF/Water hydrolysis of the ester yields the free acid.
Figure 1: Regioselective synthesis via the Leimgruber-Batcho strategy.
Reactivity & Functionalization: The "Hub" Concept
The power of this scaffold lies in its orthogonal reactivity . You can manipulate three distinct vectors sequentially.
Vector A: The C7-Bromine (Cross-Coupling)
The C7 position is sterically crowded but electronically primed for Palladium-catalyzed coupling.
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Suzuki-Miyaura: Excellent for installing aryl/heteroaryl groups.
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Challenge: Steric hindrance from the N1-H and C6-H can slow oxidative addition.
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Solution: Use electron-rich, bulky ligands like SPhos or XPhos to facilitate the cycle.
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Buchwald-Hartwig: Installation of amines.
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Note: Requires protection of the Indole NH (e.g., Boc) to prevent catalyst poisoning or competing N-arylation.
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Vector B: The C5-Carboxylic Acid (Solubility/Binding)
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Amide Coupling: Standard EDC/HOBt or HATU conditions work well. This vector is often used to attach solubilizing tails (morpholine, piperazine) or specific binding motifs.
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Reduction: Conversion to the alcohol (using Borane-THF) allows for conversion to benzylic halides and subsequent SN2 reactions.
Vector C: The N1-Indole Nitrogen
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Alkylation: The N-H is more acidic due to the C7-Br. Soft alkylating agents (benzyl bromides) work with Cs₂CO₃ in DMF.
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Protection: Essential if performing Buchwald chemistry at C7. A Boc group is easily installed (Boc₂O, DMAP) and removed (TFA).
Figure 2: Divergent Reactivity Hub showing orthogonal functionalization vectors.
Detailed Experimental Protocols
Protocol A: C7-Selective Suzuki Coupling
Target: Synthesis of 7-phenyl-1H-indole-5-carboxylic acid derivatives.
Rationale: The C7-Br bond is deactivated compared to typical aryl bromides. High-energy catalytic systems are required.
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Reagents:
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Substrate: 7-bromo-1H-indole-5-carboxylic acid methyl ester (1.0 eq) [Note: Esterify acid first to avoid catalyst poisoning by COOH].
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Boronic Acid: Phenylboronic acid (1.5 eq).[2]
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Catalyst: Pd(OAc)₂ (5 mol%) + SPhos (10 mol%).
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Base: K₃PO₄ (3.0 eq).
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Solvent: Toluene:Water (10:1).
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Procedure:
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Charge a reaction vial with the indole ester, boronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
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Evacuate and backfill with Argon (3x).
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Add degassed Toluene/Water mixture.
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Heat to 100°C for 12-16 hours.
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Workup: Filter through Celite, dilute with EtOAc, wash with brine.
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Purification: Flash chromatography (Hexane/EtOAc).
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Protocol B: C5-Amide Coupling (Kinase Hinge Binder Synthesis)
Target: Coupling with a heterocyclic amine.
Rationale: Indole-5-carboxylic acids can be sterically encumbered.[3] HATU is preferred over EDC for difficult couplings.
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Reagents:
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Acid: 7-bromo-1H-indole-5-carboxylic acid (1.0 eq).
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Amine: 3-aminopyridine (1.2 eq).
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Coupling Agent: HATU (1.2 eq).
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Base: DIPEA (3.0 eq).
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Solvent: Dry DMF.
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Procedure:
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Dissolve the acid in DMF under N₂.
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Add DIPEA and stir for 5 minutes.
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Add HATU and stir for 10 minutes (Activation step).
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Add the amine.[4]
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Stir at RT for 4-6 hours.
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Workup: Pour into ice water. If precipitate forms, filter. If not, extract with EtOAc/LiCl (aq) to remove DMF.
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Safety & Handling
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Hazard Classification: Irritant (Skin/Eye/Respiratory).[5]
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Storage: Keep cold (2-8°C) and dry. Indoles are light-sensitive; store in amber vials.
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Chemical Incompatibility: Strong oxidizing agents. The C7-Br bond is stable to weak acids/bases but labile to lithiation (n-BuLi) which will cause lithium-halogen exchange—a useful feature if intended, a hazard if not.
References
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BenchChem. Application Notes: Suzuki Coupling of (7-Bromo-1H-indol-2-yl)boronic acid. (General Suzuki conditions for bromoindoles).
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Sigma-Aldrich. Product Specification: 7-Bromoindole. (Physical properties and handling).[5][6]
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ChemicalBook. Synthesis of 5-Bromo-7-azaindole and related congeners. (Synthetic routes via Leimgruber-Batcho).
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MDPI. Synthesis of 7-substituted indoles via Lewis Acid adducts. (C7-functionalization logic).
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EPA. CompTox Chemicals Dashboard: 7-Bromo-1H-indole-2-carboxylic acid. (Analogous pKa and environmental data).
